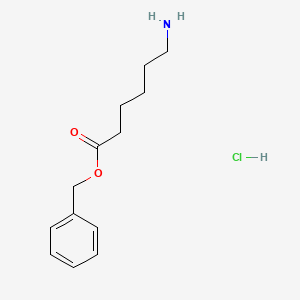

Benzyl 6-aminohexanoate hydrochloride

Description

BenchChem offers high-quality Benzyl 6-aminohexanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 6-aminohexanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 6-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOOREZHFIOQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5515-00-4 | |

| Record name | benzyl 6-aminohexanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Benzyl 6-Aminohexanoate Hydrochloride

The following technical guide is structured as a high-level monograph designed for application scientists and synthetic chemists. It prioritizes mechanistic understanding, reproducible protocols, and strategic application in drug development.

CAS Number: 5515-00-4 (HCl Salt) | CAS Number: 5515-01-5 (Free Base)[1]

Executive Summary & Chemical Identity

Benzyl 6-aminohexanoate hydrochloride is the benzyl ester derivative of 6-aminohexanoic acid (ε-aminocaproic acid), stabilized as a hydrochloride salt.[1] In drug development and organic synthesis, it serves as a critical "spacer" molecule and a protected intermediate.[2]

Its primary utility lies in its orthogonal protection profile : the benzyl ester moiety protects the C-terminus, preventing self-polymerization (lactamization) while leaving the primary amine available for coupling.[1] This makes it indispensable in the synthesis of peptidomimetics, antibody-drug conjugates (ADCs), and modified nylon polymers.[1]

Physicochemical Datasheet[1]

| Property | Specification |

| IUPAC Name | Benzyl 6-aminohexanoate hydrochloride |

| Common Name | 6-Aminocaproic acid benzyl ester HCl |

| CAS Number (HCl) | 5515-00-4 |

| CAS Number (Free Base) | 5515-01-5 |

| Molecular Formula | C₁₃H₁₉NO₂[1][3] · HCl |

| Molecular Weight | 257.76 g/mol |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Et₂O |

| Melting Point | 108–112 °C (Literature range for HCl salt) |

| pKa (Amine) | ~10.6 (Estimated based on ε-aminocaproic acid) |

Synthesis & Reaction Mechanics

The synthesis of Benzyl 6-aminohexanoate hydrochloride is classically achieved via Fischer Esterification activated by Thionyl Chloride (

Mechanistic Pathway

Unlike standard carboxylic acid esterification, the presence of a distal amine requires careful pH control to prevent polymerization into nylon-6 oligomers.[1] The use of thionyl chloride serves a dual purpose: it generates the necessary anhydrous HCl catalyst in situ and acts as a dehydrating agent to drive the equilibrium forward.

Key Mechanistic Steps:

-

Activation: Thionyl chloride reacts with benzyl alcohol to form an activated complex and anhydrous HCl.[1]

-

Protonation: The carbonyl oxygen of 6-aminohexanoic acid is protonated, increasing electrophilicity.

-

Nucleophilic Attack: Benzyl alcohol attacks the carbonyl carbon.

-

Elimination: Water is eliminated (sequestered by excess

/conditions), yielding the ester. -

Salt Formation: The free amine is protonated by HCl, precipitating the product as the hydrochloride salt, which inhibits nucleophilic attack by the amine on the ester (preventing polymerization).

Visualization: Synthesis Logic

Figure 1: Reaction pathway highlighting the critical role of acid protection in preventing polymerization.[1]

Validated Laboratory Protocol

Scale: 50 mmol equivalent.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube (

), place Benzyl Alcohol (100 mL, excess acts as solvent). -

Activation (Exothermic): Cool to 0°C in an ice bath. Dropwise add Thionyl Chloride (6.5 g, 55 mmol) over 20 minutes. Caution:

and -

Addition: Add 6-Aminohexanoic acid (6.55 g, 50 mmol) in portions.

-

Reflux: Heat the mixture to 80–90°C for 4 hours. The suspension should become clear as the ester forms.

-

Workup:

-

Purification: Filter the solid. Recrystallize from Ethanol/Ether if necessary to remove traces of benzyl alcohol.

-

Yield Expectation: 85–92%.

Applications in Drug Development

Benzyl 6-aminohexanoate is a strategic building block, primarily utilized for its linker properties and orthogonal protection .[1]

Peptide Synthesis (Boc/Bzl Strategy)

In Solid Phase Peptide Synthesis (SPPS) or solution-phase synthesis, this compound introduces a 6-carbon hydrophobic spacer.[1]

-

Role: It acts as a flexible linker (Ahx linker) between a bioactive peptide and a functional tag (e.g., Biotin, Fluorophore) or a solid support.

-

Orthogonality:

Prodrug Design

The benzyl ester renders the zwitterionic amino acid lipophilic.

-

Mechanism: Upon administration, plasma esterases cleave the benzyl group, releasing the free 6-aminohexanoic acid (an antifibrinolytic agent) or the attached drug payload.[1]

-

Utility: Enhances membrane permeability of polar constructs.[1]

Application Workflow Diagram

Figure 2: Workflow for utilizing Benzyl 6-aminohexanoate as a spacer in conjugate synthesis.

Analytics & Quality Control

To ensure the integrity of the hydrochloride salt, the following analytical parameters must be verified.

Proton NMR ( -NMR)

Solvent: DMSO-d6[1]

-

δ 7.35 (m, 5H): Aromatic protons (Benzyl group).[1]

-

δ 5.10 (s, 2H): Benzylic methylene (

).[1] -

δ 2.35 (t, 2H):

-methylene to carbonyl.[1] -

δ 2.75 (t, 2H):

-methylene to amine (often shifted due to -

δ 1.3–1.6 (m, 6H): Internal methylene chain protons.

-

δ 8.0+ (br s): Ammonium protons (

), disappears with

Storage & Stability[1]

-

Hygroscopicity: The HCl salt is moderately hygroscopic.

-

Hydrolysis Risk: Prolonged exposure to moisture can lead to ester hydrolysis, regenerating benzyl alcohol and 6-aminohexanoic acid.[1]

-

Protocol: Store at +2°C to +8°C under argon or nitrogen atmosphere. Desiccate before weighing for precise stoichiometry.

References

-

PubChem. (2025).[1][3] Benzyl 6-aminohexanoate (Compound Summary). National Library of Medicine. Retrieved February 3, 2026, from [Link][1]

-

Organic Syntheses. (1950).[1] Epsilon-Aminocaproic Acid (Synthesis of Parent Compound). Org. Synth. 1950, 30,[1] 1. Retrieved February 3, 2026, from [Link]

-

Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein J. Org.[1] Chem. 2014, 10, 1197–1212. Retrieved February 3, 2026, from [Link][1]

-

Pharmaffiliates. (n.d.). Benzyl 6-Aminohexanoate Reference Standards. Retrieved February 3, 2026, from [Link][1]

Sources

- 1. 114331-06-5,Benzyl (S)-6-Amino-2-(Cbz-amino)hexanoate Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzyl 6-aminohexanoate | C13H19NO2 | CID 3484395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]

- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

Technical Monograph: Benzyl 6-Aminohexanoate Hydrochloride

Content Type: Technical Reference & Synthesis Guide Version: 2.1 (Current Standards)

Executive Summary

Benzyl 6-aminohexanoate hydrochloride (often referred to as the benzyl ester of

Chemical Architecture & Properties

The molecule consists of a 6-carbon aliphatic backbone terminating in an ammonium chloride head group and a benzyl ester tail group. This "amphiphilic-like" structure dictates its solubility profile and reactivity.

Structural Specifications

| Parameter | Data |

| IUPAC Name | Benzyl 6-aminohexanoate hydrochloride |

| Common Name | |

| CAS Number | 5515-01-5 (Free Base); HCl salt typically custom synthesized |

| Molecular Formula | |

| Molecular Weight | 257.76 g/mol (Salt); 221.29 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in diethyl ether |

| Hygroscopicity | Moderate (HCl salts are more hygroscopic than Tosylate salts) |

Structural Logic

The benzyl ester moiety provides steric bulk and lipophilicity , protecting the carboxylic acid from unwanted coupling during peptide elongation. The hydrochloride salt form ensures the amine is protonated (

Synthesis & Reaction Mechanics[2][4][5][6][7][8]

While the p-toluenesulfonate (Tosylate) salt is often commercially available due to its non-hygroscopic nature, the Hydrochloride (HCl) salt is preferred when sulfonates must be avoided to prevent potential genotoxic impurity formation (alkyl tosylates) in pharmaceutical applications [1].

The Thionyl Chloride Activation Protocol

The most robust synthesis route utilizes thionyl chloride (

Mechanism:

-

Activation:

reacts with benzyl alcohol to form an activated complex or reacts with the amino acid to form the acyl chloride (transiently). -

Esterification: The alcohol attacks the activated carbonyl.

-

Salt Formation: The byproduct HCl protonates the amine.

Figure 1: Synthesis workflow for Benzyl 6-aminohexanoate HCl via Thionyl Chloride mediated esterification.

Experimental Protocol (Self-Validating)

Safety Note: Perform in a fume hood.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, drying tube (

), and addition funnel. -

Solvent Charge: Add Benzyl Alcohol (10 equiv.) to the flask. Cool to 0°C in an ice bath.

-

Activation (Critical Step): Add Thionyl Chloride (1.2 equiv.) dropwise over 30 minutes. Validation: Ensure temperature remains <5°C to prevent benzyl chloride formation.

-

Addition: Add 6-Aminohexanoic acid (1.0 equiv.) in portions.

-

Reaction: Heat to 80°C-90°C for 4 hours. The solution should become clear.

-

Workup: Cool to room temperature. Pour the mixture into a large excess of cold Diethyl Ether (Et2O) or MTBE (10:1 ratio relative to reaction volume).

-

Crystallization: The product precipitates as a white solid. Filter and wash extensively with Et2O to remove residual benzyl alcohol.

-

Recrystallization: If necessary, recrystallize from Methanol/Ether.

Analytical Validation

To confirm the structure and purity, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (

NMR)

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.30 - 7.45 | Multiplet | 5H | Benzyl Ring Protons |

| Benzylic | 5.15 | Singlet | 2H | |

| 2.92 | Triplet | 2H | ||

| 2.40 | Triplet | 2H | ||

| Internal | 1.60 - 1.70 | Multiplet | 4H | |

| Internal | 1.35 - 1.45 | Multiplet | 2H |

Mass Spectrometry[2]

-

Method: ESI-MS (Positive Mode)

-

Target Ion:

= 222.15 m/z (corresponding to the free base cation).

Applications in Peptide & Polymer Science[10]

Orthogonal Protection Strategy

Benzyl 6-aminohexanoate is invaluable in Boc-chemistry solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

-

Acid Stability: The benzyl ester is stable to TFA (used to remove Boc groups).[3]

-

Deprotection: It is removed via Catalytic Hydrogenolysis (

, Pd/C), which leaves acid-sensitive groups intact.

Figure 2: Orthogonal deprotection mechanism via hydrogenolysis.

Polymer Precursors

In polymer science, the free base of this molecule can undergo polycondensation to form functionalized polycaprolactone derivatives or poly(ester-amides), which are biodegradable and used in drug delivery systems [2].

Handling & Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption can lead to hydrolysis of the ester over time.

-

Stability: Avoid strong bases (NaOH, KOH) which will cause rapid saponification of the benzyl ester and deprotonation of the amine.

-

Safety: The compound is an irritant. Standard PPE (gloves, goggles) is required.

References

-

Genotoxic Impurity Control: Nageswari, A., et al. "A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate." Sci Pharm. 2012.

-

Polymer Applications: "Synthesis of benzyl 6-hydroxyhexanoate and related derivatives." Royal Society of Chemistry (Supp. Info).

-

General Properties: PubChem Compound Summary for Benzyl 6-aminohexanoate.

-

Synthesis Methodology: "Preparation of amino-acid benzyl ester hydrochloride." Patent CN105061283B.

Sources

Benzyl 6-Aminohexanoate Hydrochloride: A Versatile Linker for Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug development and chemical biology, the role of linker molecules is paramount. They are the crucial bridges that connect distinct molecular entities, enabling the creation of sophisticated constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, Benzyl 6-aminohexanoate hydrochloride emerges as a particularly valuable building block. Its structure offers a unique combination of a flexible aliphatic chain and a stable, yet cleavable, benzyl ester protecting group, terminating in a reactive primary amine. This guide provides a comprehensive technical overview of Benzyl 6-aminohexanoate hydrochloride, from its fundamental properties and synthesis to its practical application in advanced bioconjugation strategies.

Introduction: The Strategic Importance of Linker Design

The efficacy of complex biomolecular constructs is not solely dependent on the properties of their individual components. The linker that tethers these components plays a critical and often underestimated role. It influences solubility, stability, steric hindrance, and the overall pharmacokinetic and pharmacodynamic profile of the final conjugate.[1][2] Benzyl 6-aminohexanoate hydrochloride is a bifunctional linker that offers a strategic advantage in this context. The 6-aminohexanoic acid backbone provides a flexible spacer, which can be crucial for allowing conjugated proteins or ligands to adopt their optimal conformations for biological activity.[1] The benzyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under specific conditions, while the primary amine (as a hydrochloride salt) provides a readily available handle for conjugation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a linker is essential for its effective implementation in a synthetic workflow.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₀ClNO₂ | [3] |

| Molecular Weight | 257.76 g/mol | [4] |

| CAS Number | 5515-00-4 | [3] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in water | [5] |

| Predicted XLogP3-AA | 1.7 | [4] |

| Monoisotopic Mass | 257.12336 u | [4] |

Synthesis of Benzyl 6-Aminohexanoate Hydrochloride

The synthesis of Benzyl 6-aminohexanoate hydrochloride is a straightforward two-step process involving the esterification of 6-aminohexanoic acid with benzyl alcohol, followed by the formation of the hydrochloride salt. The following protocol is adapted from established methods for the synthesis of similar benzyl esters.[6]

Detailed Synthesis Protocol

Step 1: Benzyl Esterification of 6-Aminohexanoic Acid

-

Rationale: This step protects the carboxylic acid moiety as a benzyl ester. The use of a catalyst like p-toluenesulfonic acid and the removal of water drive the equilibrium towards the ester product.

-

Materials:

-

6-Aminohexanoic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-aminohexanoic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

-

Add toluene to the flask to suspend the reagents.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Benzyl 6-aminohexanoate.

-

Step 2: Hydrochloride Salt Formation

-

Rationale: The hydrochloride salt improves the stability and handling of the amino-ester.

-

Materials:

-

Crude Benzyl 6-aminohexanoate

-

Anhydrous diethyl ether

-

HCl in diethyl ether (2M solution)

-

-

Procedure:

-

Dissolve the crude Benzyl 6-aminohexanoate in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

A white precipitate of Benzyl 6-aminohexanoate hydrochloride will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Synthesis of Benzyl 6-aminohexanoate hydrochloride.

Application in Bioconjugation

The primary amine of Benzyl 6-aminohexanoate hydrochloride (after neutralization) is a versatile functional group for conjugation to various biomolecules, such as proteins, peptides, and nucleic acids. A common strategy involves amide bond formation with a carboxyl group on the target molecule, often facilitated by carbodiimide chemistry.

Experimental Protocol: Amide Coupling to a Protein

This protocol describes the conjugation of Benzyl 6-aminohexanoate to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid).

-

Rationale: EDC (a carbodiimide) activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of the linker to form a stable amide bond. The addition of NHS or Sulfo-NHS stabilizes the activated intermediate, increasing the coupling efficiency.

-

Materials:

-

Protein of interest in a suitable buffer (e.g., MES, pH 6.0)

-

Benzyl 6-aminohexanoate hydrochloride

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Triethylamine (TEA) or another suitable base

-

Purification column (e.g., size-exclusion chromatography)

-

-

Procedure:

-

Prepare a stock solution of Benzyl 6-aminohexanoate hydrochloride in an appropriate solvent and neutralize it by adding a slight excess of a base like triethylamine to free the primary amine.

-

Dissolve the protein of interest in the reaction buffer.

-

Add EDC and NHS (or Sulfo-NHS) to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

-

Add the neutralized Benzyl 6-aminohexanoate solution to the activated protein solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).

-

Purify the resulting protein-linker conjugate using size-exclusion chromatography to remove excess reagents.

-

Bioconjugation Workflow Diagram

Caption: Amide coupling of the linker to a protein.

Application as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1][7] The linker is a critical component of a PROTAC, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][8] Benzyl 6-aminohexanoate can serve as a foundational element in a PROTAC linker, providing the necessary spacing and flexibility.

PROTAC Design and Synthesis Strategy

In a typical PROTAC synthesis, one end of the linker is attached to a ligand for the target protein, and the other end is attached to a ligand for an E3 ligase (e.g., VHL or Cereblon). The benzyl ester of our linker can be deprotected to reveal a carboxylic acid, which can then be coupled to an amine-containing E3 ligase ligand. The primary amine of the linker can be used to attach to the target protein ligand.

PROTAC Mechanism Diagram

Caption: Mechanism of PROTAC-mediated protein degradation.

Characterization of the Linker and Conjugates

Rigorous characterization is essential to confirm the identity and purity of the synthesized linker and its conjugates.

| Technique | Expected Results for Benzyl 6-aminohexanoate HCl | Purpose |

| ¹H NMR | Peaks corresponding to the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~5.1 ppm), the aliphatic chain protons, and the protons adjacent to the amine and ester groups. | Confirms the chemical structure. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the protonated molecule ([M+H]⁺ at m/z 222.14887). | Confirms the molecular weight.[9] |

| HPLC | A single major peak, indicating high purity. | Assesses purity and can be used to monitor reaction progress. |

| FT-IR | Characteristic peaks for the ester carbonyl (~1730 cm⁻¹), N-H bonds of the ammonium salt, and C-H bonds. | Confirms the presence of key functional groups. |

For protein conjugates, techniques such as SDS-PAGE can show an increase in molecular weight, and mass spectrometry (e.g., MALDI-TOF or ESI-MS) can confirm the successful conjugation and determine the number of linker molecules attached.

Advantages and Limitations

Advantages:

-

Bifunctionality: The presence of two distinct reactive groups allows for sequential and controlled conjugation.

-

Flexibility: The six-carbon chain provides a flexible spacer, which can be beneficial for maintaining the biological activity of the conjugated molecules.

-

Well-defined Length: The defined length of the linker allows for precise control over the distance between the conjugated moieties.

-

Stable Protecting Group: The benzyl ester is stable under a variety of reaction conditions but can be removed when desired (e.g., by hydrogenolysis).

Limitations:

-

Hydrophobicity: The benzyl group and the aliphatic chain contribute to the hydrophobicity of the linker, which may affect the solubility of the final conjugate in aqueous solutions.

-

In vivo Cleavage: The ester bond may be susceptible to cleavage by esterases in vivo, which could be a consideration for certain drug delivery applications.

Conclusion

Benzyl 6-aminohexanoate hydrochloride is a valuable and versatile linker molecule with broad applications in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as PROTACs. Its straightforward synthesis, combined with its well-defined structure and bifunctional nature, makes it an attractive tool for researchers and scientists. By understanding its properties and the methodologies for its use, the full potential of this linker can be harnessed to create the next generation of advanced biomolecular constructs.

References

-

Benzyl 6-aminohexanoate hydrochloride (C13H19NO2). PubChemLite. [Link]

- CN107406480A - Peptide Synthesis Method.

- US9353148B2 - Method for producing peptide.

- US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

-

Benzyl 6-aminohexanoate | C13H19NO2 | CID 3484395. PubChem. [Link]

-

Benzyl alcohol, o-amino. Organic Syntheses Procedure. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Targeted Protein Degradation: Elements of PROTAC Design. PMC - NIH. [Link]

-

Protein DNA Bioconjugate Protocol. (2020, September 15). YouTube. [Link]

-

(PDF) Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ResearchGate. [Link]

-

Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

-

A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. NIH. [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

- WO2010063124A1 - Peptide therapeutic conjugates and uses thereof.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

Sources

- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl 6-aminohexanoate hydrochloride | 5515-00-4 | Benchchem [benchchem.com]

- 4. Benzyl 6-aminohexanoate | C13H19NO2 | CID 3484395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Aminohexanoic acid benzyl ester p-Methylphenylsulfonic acid | 5514-99-8 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - Benzyl 6-aminohexanoate hydrochloride (C13H19NO2) [pubchemlite.lcsb.uni.lu]

Role of Benzyl 6-aminohexanoate hydrochloride in peptide synthesis

An In-Depth Technical Guide to the Role of Benzyl 6-aminohexanoate Hydrochloride in Peptide Synthesis

Abstract

In the intricate field of peptide chemistry, the strategic selection of building blocks is paramount to the synthesis of complex and functionally optimized peptides. Benzyl 6-aminohexanoate hydrochloride has emerged as a critical reagent, valued for its bifunctional nature that allows it to serve as a versatile linker and spacer. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular architecture, its pivotal role in Solid-Phase Peptide Synthesis (SPPS), and its applications in advanced bioconjugation and therapeutic design. We will explore the causality behind its experimental utility, provide detailed, field-proven protocols, and ground all mechanistic claims in authoritative references to ensure scientific integrity and practical applicability.

Core Concepts: The Molecular Logic of a Bifunctional Linker

Benzyl 6-aminohexanoate hydrochloride is a bifunctional molecule strategically designed for controlled, sequential reactions in organic synthesis.[1] Its utility is rooted in the orthogonal protection of its two reactive termini: a primary amine, temporarily rendered unreactive as a hydrochloride salt, and a carboxylic acid, protected as a benzyl ester.

The linear six-carbon chain provides a flexible spacer arm, a feature that is crucial for mitigating steric hindrance in various applications, such as the attachment of peptides to solid supports, antibodies, or functional moieties like fluorophores.[1][2]

Physicochemical Properties

A thorough understanding of the molecule's properties is essential for its effective application in synthesis workflows.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀ClNO₂ | Benchchem[1] |

| Molecular Weight | 257.76 g/mol | Benchchem[1] |

| Appearance | White powder or crystals | Sigma-Aldrich[3] |

| Melting Point | 117-124 °C | Sigma-Aldrich[3] |

| Solubility | Soluble in water | ChemicalBook[4] |

Structural Visualization

The strategic arrangement of the functional groups is the cornerstone of this molecule's utility in peptide synthesis.

Figure 1: Structure of Benzyl 6-aminohexanoate hydrochloride, highlighting its key functional groups.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Benzyl 6-aminohexanoate hydrochloride is as a spacer or linker in SPPS.[1] In this methodology, a peptide is assembled sequentially while one end is anchored to an insoluble resin support.[5] This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing at each step.[2][6]

The Rationale for a Spacer

Incorporating a spacer like the hexanoate chain between the growing peptide and the solid support or a C-terminal modification can be advantageous for several reasons:

-

Reduced Steric Hindrance: The flexible chain extends the peptide away from the bulky resin matrix, improving solvation and the accessibility of reagents to the reactive sites.[2]

-

Improved Binding Affinity: When synthesizing peptides intended for binding assays (e.g., biotinylated peptides for binding to streptavidin), the spacer allows the peptide to adopt a more natural conformation, enhancing its interaction with target substrates.[2]

-

Enhanced Solubility: The aliphatic chain can sometimes improve the solubility characteristics of the final peptide product.

Workflow for Incorporation in Fmoc-SPPS

The most common strategy in modern SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection.[7][8] Benzyl 6-aminohexanoate hydrochloride is fully compatible with this chemistry.

The benzyl ester protecting the carboxyl group is stable to the mild basic conditions (typically piperidine in DMF) used for Fmoc removal and the moderate acidic conditions (trifluoroacetic acid, TFA) used for final cleavage from many common resins.[2][5]

Figure 2: Workflow for incorporating Benzyl 6-aminohexanoate hydrochloride as a spacer in SPPS.

Experimental Protocol: Incorporation onto a Hydroxymethyl Resin (e.g., Wang Resin)

This protocol outlines the manual steps for attaching Benzyl 6-aminohexanoate hydrochloride to a common SPPS resin.

Materials:

-

Wang Resin

-

Benzyl 6-aminohexanoate hydrochloride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), analytical grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Fmoc-protected amino acids

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the Wang resin in DMF for 30 minutes, then wash with DCM (3x).

-

Activation of Carboxyl Group:

-

In a separate vessel, dissolve Benzyl 6-aminohexanoate hydrochloride (3 eq. relative to resin loading) and DIC (3 eq.) in DCM.

-

Scientist's Note: The hydrochloride must be neutralized to allow the carboxyl group to be activated. While some protocols might add a base here, using the hydrochloride salt directly with carbodiimide activators can be less efficient. A more robust method is to first couple an initial amino acid to the resin, and then add the spacer. For the purpose of this guide, we will assume the spacer is being added to a growing peptide chain.

-

-

Protocol for Adding Spacer to a Resin-Bound Peptide:

-

Step 3.1: Starting Point: Begin with the peptide-resin after the final Fmoc-deprotection step. The N-terminus of the peptide has a free primary amine.

-

Step 3.2: Spacer Activation: In a separate vial, dissolve Benzyl 6-aminohexanoate hydrochloride (3 eq.) and a coupling agent like HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) to neutralize the hydrochloride salt and activate the coupling reagent. Allow this pre-activation to proceed for 2-3 minutes.

-

Step 3.3: Coupling: Add the activated spacer solution to the synthesis vessel containing the peptide-resin. Agitate for 1-2 hours.

-

Step 3.4: Washing: Filter and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[2]

-

Step 3.5: Capping (Optional but Recommended): To block any unreacted amine sites on the peptide, treat the resin with a solution of acetic anhydride and DIEA in DMF for 15 minutes. Wash again as in Step 3.4.

-

-

Preparation for Next Coupling:

-

Step 4.1: Neutralization: The newly coupled spacer now terminates in an amine hydrochloride. To deprotect it for the next coupling, treat the resin with a solution of 10% DIEA in DMF for 2 x 5 minutes.[2]

-

Step 4.2: Washing: Wash the resin with DMF (5x) to remove the DIEA.

-

Step 4.3: Continuation: The resin is now ready for the coupling of the next Fmoc-protected amino acid using standard protocols.

-

Advanced Applications in Bioconjugation and Drug Development

The true power of Benzyl 6-aminohexanoate hydrochloride extends beyond a simple spacer. It is a foundational building block for complex biomolecules used in therapeutics and diagnostics.[1][9]

Linker for Antibody-Drug Conjugates (ADCs)

In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker is a critical component, and peptide-based linkers are common. Benzyl 6-aminohexanoate can be incorporated into these peptide linkers to provide optimal spacing between the antibody and the payload, influencing the stability, solubility, and efficacy of the final conjugate.

Figure 3: Conceptual role of the 6-aminohexanoate spacer within a peptide linker for an ADC.

Attachment of Labels and Probes

For diagnostic and research applications, peptides are often tagged with fluorescent dyes, biotin, or other reporter molecules.[2] The 6-aminohexanoate spacer is frequently used to connect these tags to the peptide C-terminus. This separation prevents the often large and hydrophobic tag from interfering with the peptide's biological activity.[2]

Cleavage and Final Deprotection

The final step in the synthesis is to cleave the completed peptide from the solid support and remove all protecting groups. The benzyl ester of the 6-aminohexanoate linker is acid-labile, but requires stronger acidic conditions than those used for tBu-based side-chain protecting groups.[5]

Cleavage Protocol

Critical Consideration: The choice of cleavage cocktail depends on the resin and the amino acids in the peptide sequence. Scavengers are added to trap the reactive carbocations generated during deprotection, preventing side reactions.[10]

Standard TFA Cleavage Cocktail (for acid-labile resins):

-

95% Trifluoroacetic Acid (TFA)

-

2.5% Triisopropylsilane (TIS)

-

2.5% Water

Procedure:

-

Transfer the dry peptide-resin to a reaction vessel.

-

Add the cleavage cocktail (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-4 hours.

-

Scientist's Note: The benzyl ester is more resistant to cleavage than tBu groups. While 2-4 hours is sufficient for most peptides, cleavage of the benzyl group may be incomplete. For full removal, a stronger acid like Hydrogen Fluoride (HF) or hydrogenolysis is the definitive method. However, these methods require specialized equipment and are often avoided in favor of TFA if possible. If the benzyl group is intended to remain as a C-terminal protection for subsequent solution-phase fragment condensation, cleavage from a hyper-acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin) can be achieved with very dilute acid (1-2% TFA in DCM), leaving the benzyl ester intact.[11]

-

-

Filter the resin and collect the filtrate.

-

Wash the resin 2-3 times with fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Analytical Verification

The final product must be analyzed to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the peptide. A single major peak indicates a high-purity product.[12][13]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the final peptide, verifying that the 6-aminohexanoate linker was successfully incorporated and all protecting groups were removed.[12][14]

Conclusion

Benzyl 6-aminohexanoate hydrochloride is more than a simple building block; it is a strategic tool that provides chemists with precise control over molecular architecture. Its bifunctional nature, combined with a flexible spacer chain and robust protecting groups, makes it indispensable for modern peptide synthesis. From enhancing the performance of solid-phase synthesis to enabling the construction of sophisticated peptide-drug conjugates, this reagent plays a vital role in advancing peptide-based research and therapeutics. The protocols and principles outlined in this guide provide a framework for its successful and rational application in the laboratory.

References

-

aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Link]

-

Khan Academy. Peptide bonds: Formation and cleavage.[Link]

- Google Patents.

-

PubMed Central (PMC). Peptide Drug: Design and Clinical Applications.[Link]

-

MDPI. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives.[Link]

- Google Patents.US7301006B2 - Methods and materials for the synthesis of modified peptides.

-

PubMed Central (PMC). Introduction to Peptide Synthesis.[Link]

-

ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.[Link]

-

ResearchGate. Peptide Synthesis.[Link]

-

SlideShare. Tag-assisted Liquid-phase Peptide Synthesis.[Link]

-

PubChem. Benzyl 6-aminohexanoate.[Link]

-

International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.[Link]

-

ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.[Link]

-

ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis.[Link]

-

MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.[Link]

-

W.R. Grace. Enhance Peptide Innovation With a High-Quality Supply of Building Blocks.[Link]

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[Link]

-

PubMed Central (PMC). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.[Link]

-

PubMed Central (PMC). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin.[Link]

-

PubMed Central (PMC). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.[Link]

-

W&M ScholarWorks. Employing Unnatural Amino Acids to Develop Bioconjugations, Multivalent Conjugates, and Protein Modulation Strategies.[Link]

- Google Patents.WO2020030663A1 - Cleavable linker for peptide synthesis.

-

Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.[Link]

-

MDPI. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases.[Link]

-

Semantic Scholar. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.[Link]

-

Bionordika. Bioconjugation application notes.[Link]

-

PubChem. Benzyl 6-hydroxyhexanoate.[Link]

Sources

- 1. Benzyl 6-aminohexanoate hydrochloride | 5515-00-4 | Benchchem [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Methyl 6-aminohexanoate = 99.0 AT 1926-80-3 [sigmaaldrich.com]

- 4. 6-Aminohexanoic acid benzyl ester p-Methylphenylsulfonic acid | 5514-99-8 [chemicalbook.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. mdpi.com [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijsra.net [ijsra.net]

- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 14. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis and Application of Benzyl 6-Aminohexanoate Hydrochloride

Technical Whitepaper | Version 2.0

Executive Summary

Benzyl 6-aminohexanoate hydrochloride (CAS: 29707-62-8 for HCl salt; 5515-01-5 for free base) represents a critical structural scaffold in medicinal chemistry and peptide engineering. Functioning primarily as a C-terminally protected derivative of

Molecular Architecture and Physicochemical Profile

The utility of benzyl 6-aminohexanoate hydrochloride stems from its amphiphilic nature. It retains the specific chain length required to bind plasminogen kringle domains while masking the carboxylate charge to facilitate organic solubility and cellular entry.

Structural Specifications

| Property | Specification |

| IUPAC Name | Benzyl 6-aminohexanoate hydrochloride |

| Formula | |

| Molecular Weight | 257.76 g/mol (HCl salt) |

| Core Scaffold | |

| Protecting Group | Benzyl Ester (Bzl) |

| Salt Form | Hydrochloride (increases stability/water solubility) |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether.[1] |

The "Spacer" Concept

In chemical biology, the 6-carbon backbone (Ahx) is the "gold standard" linker. It provides a ~7 Å distance between functional heads, mimicking the lysine side chain without the steric bulk of the

Synthetic Methodologies

Two primary routes are established for synthesis. Method A (Thionyl Chloride) is preferred for generating the Hydrochloride salt directly in high purity. Method B (Azeotropic Distillation) is a greener, scalable route often yielding the p-toluenesulfonate (Tosylate) salt, which requires conversion to HCl.

Method A: Direct Acyl Chloride Activation (Lab Scale)

Rationale: Thionyl chloride (

Protocol:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Reagent Mixing: Charge flask with 6-aminohexanoic acid (13.1 g, 0.1 mol) and Benzyl Alcohol (excess, ~50 mL).

-

Activation: Cool to 0°C. Dropwise add Thionyl Chloride (14.3 g, 0.12 mol) over 30 minutes. Caution:

and HCl gas evolution. -

Reflux: Heat the mixture to 90°C for 4 hours. The suspension should become a clear solution as the amino acid esterifies.

-

Precipitation: Cool to room temperature. Add diethyl ether (100 mL) slowly to induce crystallization of the hydrochloride salt.

-

Filtration: Filter the white precipitate under vacuum.

-

Recrystallization: Recrystallize from Ethanol/Ether to yield pure Benzyl 6-aminohexanoate HCl.

Method B: Dean-Stark Azeotropic Esterification (Industrial Scale)

Rationale: Uses toluene to azeotropically remove water, driving the equilibrium toward the ester.

Protocol:

-

Reactants: 6-aminohexanoic acid (1 eq), Benzyl Alcohol (1.2 eq), p-Toluenesulfonic acid (p-TsOH, 1.1 eq), Toluene (Solvent).

-

Reflux: Boil under reflux with a Dean-Stark trap until theoretical water volume is collected (~6-8 hours).

-

Workup: Cool to precipitate the p-Tosylate salt.

-

Salt Exchange (Optional): To convert to HCl, dissolve the tosylate in water, basify with

to extract the free amine into EtOAc, then treat with HCl/Dioxane gas.

Synthesis Workflow Diagram

Figure 1: Direct synthesis workflow using Thionyl Chloride activation to yield the Hydrochloride salt.

Derivative Chemistry & Peptide Applications[1][2][3][4][5][6]

Benzyl 6-aminohexanoate is a cornerstone in "Boc/Bzl" peptide synthesis strategies. The benzyl ester (Bzl) is stable to the trifluoroacetic acid (TFA) used to remove N-terminal Boc groups, allowing for selective chain elongation.

Orthogonal Protection Strategy

In the synthesis of cyclic peptides or peptidomimetics, this molecule serves as the C-terminal anchor.

-

N-Protection: The free amine can be protected with Boc (Acid labile) or Fmoc (Base labile).

-

C-Deprotection: The benzyl ester is cleaved via Hydrogenolysis (

, Pd/C) or strong acid (HF), leaving the peptide chain intact if orthogonal groups are chosen correctly.

Synthesis of Antifibrinolytic Peptidomimetics

Researchers synthesize derivatives such as H-EACA-Leu-OBzl to improve potency over EACA alone.

-

Coupling: Benzyl 6-aminohexanoate HCl is coupled with Boc-Leucine-OH using EDC/HOBt.

-

Deprotection: The Boc group is removed with TFA.[2]

-

Result: A hydrophobic dipeptide analog with enhanced plasmin inhibition profiles.

Protection/Deprotection Cycle Diagram

Figure 2: The role of Benzyl 6-aminohexanoate in orthogonal peptide synthesis (Boc/Bzl strategy).

Biological Applications: Antifibrinolytics & Prodrugs

Mechanism of Action

The parent compound, EACA, functions by binding to the Kringle domains of plasminogen. These domains normally bind to lysine residues on fibrin clots to initiate degradation (fibrinolysis).[1] EACA mimics lysine, competitively blocking plasminogen from binding to fibrin.

-

The Benzyl Advantage: EACA is highly polar (zwitterionic) and has poor oral bioavailability/skin permeation. Benzyl 6-aminohexanoate masks the carboxylate, creating a "Prodrug."

-

Metabolic Activation: Upon entering the plasma or passing through the skin (transdermal application), plasma esterases hydrolyze the benzyl ester, releasing the active EACA and benzyl alcohol (metabolized to benzoic acid).

Transdermal Permeation Enhancement

Studies indicate that alkyl esters of aminohexanoic acid significantly increase permeation coefficients (

Quality Control & Analytical Standards

To ensure suitability for pharmaceutical research, the following specifications must be met.

Proton NMR ( H-NMR, 400 MHz, )

- 7.40 (m, 5H): Aromatic protons of the benzyl group.

-

5.15 (s, 2H): Benzylic methylene protons (

-

2.95 (t, 2H):

-

2.45 (t, 2H):

- 1.30–1.70 (m, 6H): Internal methylene chain protons.

HPLC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5

m). -

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm (amide/ester bond) and 254 nm (benzyl ring). Note: EACA is invisible at 254 nm; the Benzyl derivative is strongly visible.

References

-

Preparation of Amino Acid Benzyl Ester Hydrochloride. Google Patents (CN105061283B). Describes the thionyl chloride activation method for synthesizing benzyl esters of amino acids. Link

-

Benzyl 6-aminohexanoate | C13H19NO2. PubChem Compound Summary.[3] Comprehensive physical and chemical property data for the free base and derivatives. Link

-

Esters of 6-aminohexanoic Acid as Skin Permeation Enhancers. Journal of Pharmaceutical Sciences. Details the synthesis and biological evaluation of EACA esters for transdermal delivery. Link

-

The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. Review of EACA derivatives in peptide synthesis and antifibrinolytic activity.[1] Link

-

Practical Synthesis Guide to Solid Phase Peptide Synthesis. Methods in Molecular Biology. Explains the Boc/Bzl protection strategy and the role of benzyl esters in peptide chemistry. Link

Sources

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 3. Benzyl 6-aminohexanoate | C13H19NO2 | CID 3484395 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzyl 6-aminohexanoate hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of Benzyl 6-aminohexanoate Hydrochloride

Introduction

Benzyl 6-aminohexanoate hydrochloride is a chemical compound utilized in various research and development applications, particularly within the synthesis of more complex molecules in the pharmaceutical and life sciences sectors. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling protocols for Benzyl 6-aminohexanoate hydrochloride, grounded in established safety principles and data from analogous compounds. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound responsibly and effectively.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's physical and chemical identity. While a comprehensive, experimentally verified dataset for the hydrochloride salt is not fully available, properties can be inferred from the parent compound and related structures.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | Benzyl 6-aminohexanoate hydrochloride | - |

| Synonyms | - | [1] |

| CAS Number | 5515-00-4 | [1][2] |

| Molecular Formula | C₁₃H₂₀ClNO₂ | Inferred |

| Molecular Weight | 257.76 g/mol | Inferred |

| Parent Compound CAS | 5515-01-5 (Benzyl 6-aminohexanoate) | [3][4] |

| Parent Compound Mol. Wt. | 221.29 g/mol | [3] |

| Appearance | Likely a white to off-white solid | [5] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [4][5][6] |

Hazard Identification and Toxicological Profile

GHS Classification (Inferred)

Based on aggregated data for the closely related Methyl 6-aminohexanoate hydrochloride, the following GHS classifications should be considered as a precautionary measure.[7]

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Pictograms:

Signal Word: Warning

Precautionary Statements (Representative): [7][8]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Principle Routes of Exposure and Potential Health Effects

-

Inhalation: May cause irritation to the respiratory tract.[9][10] Handling the solid material may generate dust, necessitating respiratory protection.[11]

-

Skin Contact: May cause skin irritation.[10] Prolonged or repeated contact should be avoided.

-

Eye Contact: Expected to cause serious eye irritation based on data from analogous compounds.[7][9]

-

Ingestion: Harmful if swallowed.[7][9] Ingestion may cause irritation to mucous membranes.[9]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" model prioritizes eliminating or engineering out hazards before relying on administrative controls or PPE.

Caption: Diagram 1: Hierarchy of controls for chemical safety.

Engineering Controls

All handling of Benzyl 6-aminohexanoate hydrochloride should be conducted in a well-ventilated area.[12] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[9]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected based on a thorough risk assessment.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety goggles with side protection or a face shield. | Protects against splashes and dust, mitigating the risk of serious eye irritation.[11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), tested to EN 374 standard. A lab coat is required. | Prevents direct skin contact.[11][12] Contaminated clothing should be removed immediately.[13] |

| Respiratory Protection | Required when dusts are generated. Use a particulate filter device (e.g., N95 or P1 filter). | Minimizes the risk of inhaling irritating dust particles.[11] |

Protocol: Donning and Doffing PPE

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on the lab coat.

-

Put on the respirator (if required).

-

Put on eye protection.

-

Put on gloves, ensuring cuffs go over the lab coat sleeves.

-

-

Doffing (Taking Off):

-

Remove gloves using a glove-in-glove or beak method to avoid skin contact.

-

Remove the lab coat, folding it inward.

-

Perform hand hygiene.

-

Remove eye protection.

-

Remove the respirator.

-

Perform final hand hygiene.

-

Safe Handling and Storage Protocols

Handling

-

Avoid contact with skin, eyes, and clothing.[12]

-

Wash hands and any exposed skin thoroughly after handling.[9]

-

Do not eat, drink, or smoke in laboratory areas.[9]

-

Use only in a chemical fume hood or well-ventilated area.[9]

Storage

-

Store in a tightly closed container.[14]

-

Keep in a dry, cool, and well-ventilated place.[9] Recommended storage temperature is 2-8°C.[4][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][15]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

Caption: Diagram 2: General workflow for responding to chemical exposure.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

If Inhaled: Move the person into fresh air.[12][16] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[16]

-

In Case of Skin Contact: Immediately take off contaminated clothing.[13] Wash off with soap and plenty of water.[12] Consult a physician if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[9][12] Immediately call a physician or ophthalmologist.[13]

-

If Swallowed: Rinse mouth with water.[12] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[9][12]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[12] Avoid substance contact and inhalation of dust.[13] Ensure adequate ventilation.[12][13]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[12]

-

Methods for Cleaning Up: Wear appropriate PPE. For a solid spill, carefully sweep or scoop up the material to avoid generating dust. Place in a suitable, closed container for disposal.[10][17] Clean the affected area thoroughly.

Protocol: Minor Laboratory Spill Cleanup

-

Alert: Alert personnel in the immediate area of the spill.

-

Isolate: Secure the area and restrict access.

-

Protect: Don appropriate PPE (gloves, goggles, lab coat, respirator if dust is present).

-

Contain: Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).[17]

-

Collect: Carefully sweep the material into a dustpan and place it in a labeled, sealed container for hazardous waste.

-

Clean: Decontaminate the spill area with a suitable cleaning agent, followed by water.

-

Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[10][12]

-

Specific Hazards: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides and nitrogen oxides (NOx).[13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][13]

Waste Disposal

Disposal of Benzyl 6-aminohexanoate hydrochloride and any contaminated materials must be handled in accordance with all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[9] Do not allow the chemical to enter drains or sewer systems.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Carl ROTH. Retrieved from [Link]

-

Harwick Standard. (n.d.). material safety data sheet. Harwick Standard. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Carl ROTH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 6-aminohexanoate hydrochloride. PubChem. Retrieved from [Link]

-

Hempel. (2018). Safety Data Sheet. Hempel. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl 6-aminohexanoate. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Aminohexanoic acid Benzyl Ester. Pharmaffiliates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl 6-hydroxyhexanoate. PubChem. Retrieved from [Link]

-

Chemlin. (n.d.). benzyl 6-aminohexanoate hydrochloride. Chemlin. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. EPA. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Benzyl 6-Aminohexanoate. Pharmaffiliates. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH. Retrieved from [Link]

-

Mol-Instincts. (2025). benzyl 6-aminohexanoate hydrochloride. Mol-Instincts. Retrieved from [Link]

Sources

- 1. benzyl 6-aminohexanoate hydrochloride,5515-00-4-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 2. 5515-00-4_benzyl 6-aminohexanoate hydrochlorideCAS号:5515-00-4_benzyl 6-aminohexanoate hydrochloride【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Benzyl 6-aminohexanoate | C13H19NO2 | CID 3484395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5514-98-7|tert-Butyl 6-aminohexanoate|BLD Pharm [bldpharm.com]

- 7. Methyl 6-aminohexanoate hydrochloride | C7H16ClNO2 | CID 11499324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. harwick.com [harwick.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. carlroth.com [carlroth.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. international.brand.akzonobel.com [international.brand.akzonobel.com]

Methodological & Application

Application Note: Strategic Incorporation of Benzyl 6-Aminohexanoate Hydrochloride in Fmoc-Based Peptide Synthesis

Introduction: The Strategic Advantage of Linker Incorporation

In the intricate field of peptide synthesis, the strategic insertion of non-standard moieties is a cornerstone of modern drug design and biomaterial development. Peptides are not merely linear sequences of amino acids; their function, stability, and therapeutic potential can be significantly enhanced by the incorporation of linkers or spacers.[1] 6-Aminohexanoic acid (Ahx) is a widely utilized aliphatic linker that provides flexibility and extends the distance between a peptide sequence and another functional group, such as a fluorescent label, a cytotoxic drug, or a larger carrier molecule.[2][3]

This application note provides a detailed guide to the use of Benzyl 6-aminohexanoate hydrochloride , a versatile building block for introducing the Ahx spacer in standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The key feature of this reagent is the use of a benzyl ester to protect the C-terminal carboxylic acid. This protection strategy is fully orthogonal to the base-labile Fmoc group, ensuring seamless integration into established Fmoc/tBu synthesis protocols.[4][5] The benzyl ester is stable during the repetitive piperidine treatments required for Fmoc removal but is efficiently cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[6][7]

We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss the critical parameters for its successful application.

The Principle of Orthogonality: Why Benzyl Ester Protection Works

Fmoc-based SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[8][9] The primary Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are typically protected by acid-labile groups (e.g., t-Butyl, Trityl, Pbf).[4]

Benzyl 6-aminohexanoate hydrochloride fits perfectly into this strategy.

-

Fmoc Group Removal: The N-terminal Fmoc group is removed using a mild organic base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[][11]

-

Benzyl Ester Stability: The benzyl ester linkage is completely stable to these basic conditions, remaining intact throughout the chain elongation process.[2][5]

-

Final Cleavage: The benzyl ester is cleaved by strong acidolysis, the same condition used to remove most side-chain protecting groups and cleave the peptide from the resin (e.g., Wang or Rink Amide resin).[6][12] A standard cleavage cocktail containing a high concentration of TFA (e.g., 95%) will concurrently deprotect the benzyl ester, yielding a free carboxylic acid at the C-terminus of the Ahx linker if it is the final moiety, or more commonly, cleaving the entire peptide-linker conjugate from the solid support.

This orthogonality ensures that the linker can be incorporated at any desired position within the peptide sequence without requiring specialized deprotection steps that could compromise the integrity of the growing peptide chain.

Experimental Protocols

The following protocols are designed for a standard manual solid-phase synthesis at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Materials and Reagents

| Reagent | Recommended Grade | Supplier Example |

| Benzyl 6-aminohexanoate hydrochloride | >98% Purity | Commercial Vendor |

| Fmoc-Rink Amide MBHA Resin | 100-200 mesh | Commercial Vendor |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Commercial Vendor |

| Dichloromethane (DCM) | ACS Grade | Commercial Vendor |

| Piperidine | >99% | Commercial Vendor |

| Diisopropylethylamine (DIEA) | Peptide Synthesis | Commercial Vendor |

| HBTU / HATU | >98% Purity | Commercial Vendor |

| Trifluoroacetic Acid (TFA) | >99% | Commercial Vendor |

| Triisopropylsilane (TIS) | >98% | Commercial Vendor |

| Deionized Water (H₂O) | 18 MΩ·cm | In-house |

Protocol 1: Coupling Benzyl 6-aminohexanoate to a Resin-Bound Peptide

This protocol assumes the synthesis is proceeding and the N-terminal Fmoc group of the last amino acid on the resin has just been removed.

Workflow Overview:

Step-by-Step Procedure:

-

Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the peptide-resin, wash the resin thoroughly with DMF (3 x 10 mL for 1 min) to remove residual piperidine.

-

Reagent Preparation (Pre-activation):

-

In a separate vessel, dissolve Benzyl 6-aminohexanoate hydrochloride (3 eq., e.g., 82.1 mg for 0.1 mmol scale) in DMF (2 mL).

-

Add the coupling agent, such as HBTU (2.9 eq., e.g., 110 mg), to the solution.

-

Crucially, add DIEA (6 eq., e.g., 105 µL) to neutralize the hydrochloride salt and activate the coupling reaction. The solution may be gently agitated for 1-2 minutes. The pH of the solution should be basic (confirm with pH paper if necessary).

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Immediately add the pre-activated linker solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the reaction solution from the resin.

-

Wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL) to remove excess reagents and byproducts.

-

-

Monitoring the Coupling:

-

Perform a qualitative test, such as the Kaiser test (ninhydrin test), to check for the presence of free primary amines.[13] A negative result (colorless or yellow beads) indicates a complete reaction.

-

If the test is positive (blue beads), a second coupling is recommended. If the test remains positive, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[13]

-

Protocol 2: Subsequent Peptide Elongation

Once the linker is successfully coupled, it presents a free benzyl-protected carboxyl group and is ready for the next step in the synthesis, which is typically the coupling of the next Fmoc-protected amino acid. However, as Benzyl 6-aminohexanoate hydrochloride does not have an N-terminal Fmoc group, the next step is to couple the subsequent Fmoc-amino acid directly onto the free amine of the linker.

-

No Deprotection Needed: Since the newly coupled linker presents a primary amine, no Fmoc deprotection step is required.

-

Next Coupling: Proceed directly to the standard coupling protocol for the next Fmoc-protected amino acid in your sequence, following the same activation and reaction steps as outlined in Protocol 3.2.

Protocol 3: Final Cleavage and Benzyl Ester Deprotection

Cleavage Cocktail Composition:

| Component | Percentage (v/v) | Purpose |

| Trifluoroacetic Acid (TFA) | 95.0% | Cleavage agent, removes acid-labile PGs |

| Deionized Water (H₂O) | 2.5% | Cation scavenger, aids in Trt group removal |

| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, prevents side reactions |

Step-by-Step Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Cleavage Reaction:

-

Place the dry resin in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail (e.g., 10 mL for 0.1 mmol scale resin).

-

Agitate the suspension at room temperature for 2-3 hours. The benzyl side-chain protecting group is typically removed within this timeframe during a standard TFA cleavage reaction.[6]

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

-

Concentrate the TFA solution under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether, wash the pellet with more cold ether, and dry the crude peptide.

-

The peptide, now containing the deprotected 6-aminohexanoic acid linker, can be purified by standard methods such as reverse-phase HPLC.

-

Causality and Field-Proven Insights

-

Why DIEA is critical: Benzyl 6-aminohexanoate is supplied as a hydrochloride salt. The protonated amine is not nucleophilic and cannot participate in the coupling reaction. DIEA is a bulky, non-nucleophilic base that effectively neutralizes the ammonium salt in situ, liberating the free amine for reaction without competing in the coupling itself.[14]

-

Choice of Coupling Reagent: While HBTU is effective, for sterically hindered couplings or sequences prone to aggregation, more potent activating agents like HATU or HCTU may improve coupling efficiency.[13]

-

Scavengers in Cleavage: The use of scavengers like TIS and water is non-negotiable. During acidolysis, protective groups are released as reactive carbocations. These can re-attach to sensitive residues like Tryptophan or Methionine. Scavengers trap these cations, preventing side reactions and improving the purity of the final product.[4]

Conclusion

Benzyl 6-aminohexanoate hydrochloride is an excellent and cost-effective reagent for incorporating the versatile 6-aminohexanoic acid linker into peptides using Fmoc-SPPS. Its benzyl ester protection scheme provides robust orthogonality, ensuring compatibility with standard synthesis cycles. By following the detailed protocols and understanding the chemical principles outlined in this note, researchers can confidently and efficiently synthesize complex, modified peptides for a wide range of applications in drug discovery and materials science.

References

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 583-595. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251. Retrieved from [Link]

-

Gellman, S. H., et al. (2000). Synthesis and Conformation of Gly-Gly Dipeptides Constrained with Phenylalanine-like Aminocaproic Acid Linkers. Organic Letters, 2(25), 4029-4032. Retrieved from [Link]

-

Słomczyńska, M., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Protein and Peptide Letters, 23(10), 896-903. Retrieved from [Link]

- Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.

-

ResearchGate. (n.d.). Primary structure of synthetized peptides (εAHX = ε-aminocaproic acid). Retrieved from [Link]

-

PubMed. (1987). Synthesis and Activity of Dipeptides Containing Epsilon-Aminocaproic Acid. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Thieme.

-

MDPI. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6089. Retrieved from [Link]

-

ResearchGate. (2000). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. Retrieved from [Link]

-

Al-Gharabli, S. I., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 4883-4890. Retrieved from [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. merckmillipore.com [merckmillipore.com]